Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate
Brand Name: Vulcanchem
CAS No.: 171091-03-5
VCID: VC0065585
InChI: InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)
SMILES: CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N
Molecular Formula: C10H11Cl2N3O2
Molecular Weight: 276.11924

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate

CAS No.: 171091-03-5

Cat. No.: VC0065585

Molecular Formula: C10H11Cl2N3O2

Molecular Weight: 276.11924

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate - 171091-03-5

Specification

CAS No. 171091-03-5
Molecular Formula C10H11Cl2N3O2
Molecular Weight 276.11924
IUPAC Name ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)
SMILES CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N

Introduction

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is a complex organic compound with the CAS number 171091-03-5. It is characterized by its molecular formula, C10H11Cl2N3O2, and molecular weight of approximately 276.12 g/mol . This compound is of interest in synthetic organic chemistry due to its hydrazone linkage, which offers versatility in various chemical reactions.

Synthesis

The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This method efficiently forms the hydrazone linkage characteristic of this compound.

Physical and Spectral Data

PropertyValue
Molecular FormulaC10H11Cl2N3O2
Molecular Weight276.12 g/mol
Density1.432 g/cm3
Boiling Point377.742°C at 760 mmHg
Flash Point182.252°C
Vapour Pressure0 mmHg at 25°C
Index of Refraction1.593

Applications and Potential Uses

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has potential applications in scientific research, particularly in synthetic organic chemistry. Its hydrazone linkage allows it to participate in various chemical reactions, making it a versatile compound for further synthesis and modification.

Suppliers and Availability

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is available from several suppliers globally, including companies in China such as Amadis Chemical Company Limited and Shanghai Sinch Pharmaceuticals Tech. Co. Ltd. . The compound can be purchased in various purity levels, typically above 95%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator